![molecular formula C21H19ClN4O B2629526 1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one CAS No. 941887-75-8](/img/structure/B2629526.png)
1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, in the brain. This compound has also been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, which contribute to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain, which play a crucial role in regulating mood, motivation, and cognition. Additionally, this compound has been found to reduce the production of reactive oxygen species and pro-inflammatory cytokines, which contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one in lab experiments include its potent inhibitory activity against various enzymes, its neuroprotective, anti-inflammatory, and antioxidant properties, and its potential applications in the treatment of neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one. These include the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics in vivo, the identification of its molecular targets and signaling pathways, and the evaluation of its efficacy and safety in preclinical and clinical trials. Additionally, the potential applications of this compound in other fields, such as agriculture and environmental science, should also be explored.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one involves the reaction of 4-chlorobenzylamine with 2-(1H-indol-3-yl)ethylamine in the presence of pyrazine-2,3-dione. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, for several hours. The resulting product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit potent inhibitory activity against various enzymes, including monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. Additionally, this compound has been found to possess neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(1H-indol-3-yl)ethylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c22-17-7-5-15(6-8-17)14-26-12-11-24-20(21(26)27)23-10-9-16-13-25-19-4-2-1-3-18(16)19/h1-8,11-13,25H,9-10,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCRRYIUANKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=CN(C3=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

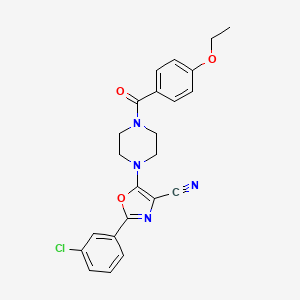
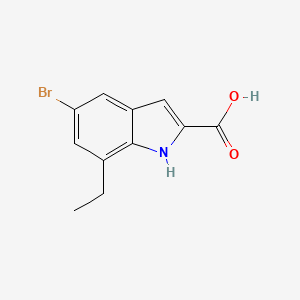
![N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2629446.png)
![N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2629448.png)
![Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2629450.png)
![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629451.png)
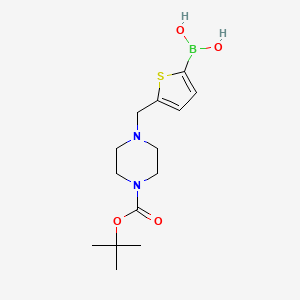
![[2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride](/img/structure/B2629453.png)
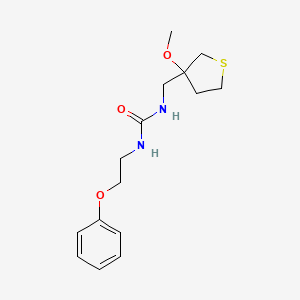

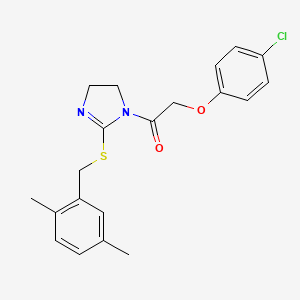
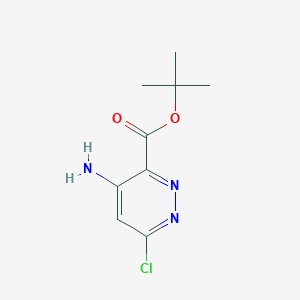
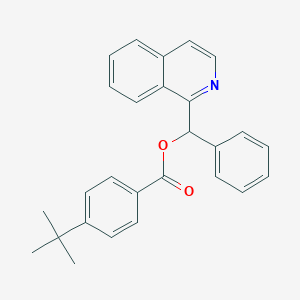
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2629466.png)